molecular formula C20H21NO2 B5224637 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline

8-[3-(3,5-dimethylphenoxy)propoxy]quinoline

Cat. No. B5224637
M. Wt: 307.4 g/mol
InChI Key: OCUJMFHSJNEUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also inhibits the production of inflammatory cytokines and exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline exhibits low toxicity towards normal cells. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. Additionally, it has been found to disrupt the cell membrane of bacteria, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline in lab experiments include its low toxicity towards normal cells, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline. One direction is to further investigate its mechanism of action and to determine its efficacy in vivo. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, studies could be conducted to determine its potential use in combination with other anticancer drugs or as a potential lead compound for the development of new drugs.
In conclusion, 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline has been achieved through several methods. One of the methods involves the reaction of 3,5-dimethylphenol with 3-chloropropylamine hydrochloride to form 3-(3,5-dimethylphenoxy)propylamine. The resulting product is then reacted with 8-chloroquinoline to produce 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

8-[3-(3,5-dimethylphenoxy)propoxy]quinoline has been studied extensively due to its potential applications in various fields of science. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

8-[3-(3,5-dimethylphenoxy)propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-15-12-16(2)14-18(13-15)22-10-5-11-23-19-8-3-6-17-7-4-9-21-20(17)19/h3-4,6-9,12-14H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUJMFHSJNEUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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